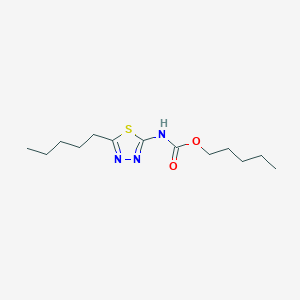
N-(3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine
説明
N-(3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine, commonly known as PTZ, is a chemical compound that has been widely used in scientific research for decades. PTZ is a triazole derivative that has been shown to have a wide range of biochemical and physiological effects.
作用機序
PTZ acts on the GABAergic system, which is the main inhibitory neurotransmitter system in the brain. PTZ blocks the action of GABA, leading to an increase in neuronal excitability and the induction of seizures. PTZ has also been shown to affect other neurotransmitter systems, such as the glutamatergic and cholinergic systems.
Biochemical and Physiological Effects:
PTZ-induced seizures have been shown to cause changes in gene expression, protein synthesis, and neurotransmitter release in the brain. PTZ has been shown to increase the expression of immediate early genes, such as c-fos and c-jun, which are involved in neuronal plasticity. PTZ has also been shown to increase the release of glutamate, an excitatory neurotransmitter, and to decrease the release of GABA, an inhibitory neurotransmitter.
実験室実験の利点と制限
PTZ-induced seizures are a well-established model of epilepsy that has been used in numerous studies. The model is easy to use and can be induced in a variety of animal species. However, the model has some limitations. PTZ-induced seizures are acute and do not mimic the chronic nature of epilepsy. Also, the model does not replicate all of the features of human epilepsy, such as the development of spontaneous seizures.
将来の方向性
There are several directions for future research on PTZ. One area of research is the development of new drugs that can modulate the effects of PTZ. Another area of research is the use of PTZ-induced seizures as a model for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for more studies on the long-term effects of PTZ-induced seizures on the brain.
科学的研究の応用
PTZ has been widely used in scientific research as a convulsant agent. It has been used to induce seizures in animal models of epilepsy. PTZ-induced seizures have been used to study the mechanisms of epilepsy and to test the efficacy of antiepileptic drugs. PTZ has also been used to study the effects of various drugs on the central nervous system.
特性
IUPAC Name |
(E,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-5-11(6-3-1)7-4-8-14-15-9-12-13-10-15/h1-10H/b7-4+,14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQAKCUTUJDMGW-CUJDEGIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3840915.png)

![2-[2-(4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840927.png)
![6'-[(2-amino-2-oxoethyl)thio]-5'-cyano-2'-methyl-N-(2-methylphenyl)-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide](/img/structure/B3840939.png)
![2-[(3-phenoxypropyl)thio]ethanol](/img/structure/B3840942.png)
![[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-biphenylyl)methanone](/img/structure/B3840946.png)



